2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the final product. Safety measures are crucial due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives .
Scientific Research Applications
2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE: This compound shares a similar structure but contains a sulfamoyl group instead of the piperazine moiety.
2,2-DIMETHYL-N-PHENYLPROPANAMIDE: This compound lacks the piperazine and carbonyl groups, making it structurally simpler.
Uniqueness
2,2-DIMETHYL-N~1~-{2-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)16(22)18-14-8-6-5-7-13(14)15(21)20-11-9-19(4)10-12-20/h5-8H,9-12H2,1-4H3,(H,18,22) |
InChI Key |
JGNXFEFRLGUUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.